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Compound of Interest

Compound Name: PD 116152

Cat. No.: B609865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 116152, more commonly known as Tyrphostin AG-18, is a synthetic compound that

functions as an inhibitor of protein tyrosine kinases. Specifically, it targets the Epidermal

Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR)

kinases. By blocking the activity of these receptors, Tyrphostin AG-18 can interfere with critical

signaling pathways that regulate cell growth, proliferation, and survival. This property makes it

a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide detailed information on cell lines sensitive to Tyrphostin AG-18,

protocols for assessing cell sensitivity, and an overview of the targeted signaling pathway.

Mechanism of Action
Tyrphostin AG-18 is a competitive inhibitor of ATP binding to the catalytic domain of receptor

tyrosine kinases, primarily EGFR and PDGFR. This inhibition prevents the autophosphorylation

of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling

cascades. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the

PI3K-Akt-mTOR pathway, both of which are crucial for cell cycle progression and the inhibition

of apoptosis.
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Cell Lines Sensitive to PD 116152 (Tyrphostin AG-
18)
Several cancer cell lines have been identified as sensitive to the growth-inhibitory effects of

Tyrphostin AG-18. The sensitivity is often correlated with the expression levels of EGFR or

PDGFR. Below is a summary of sensitive cell lines and their reported IC50 values.

Cell Line Cancer Type
Target
Receptor(s)

IC50 (µM) Reference

A431

Human

Epidermoid

Carcinoma

EGFR

15 (for EGFR

autophosphorylat

ion inhibition)

[1]

GH3
Rat Pituitary

Tumor
EGFR

Proliferation

inhibited at 10

µM

[1]

A549
Human Lung

Carcinoma
EGFR

ICAM-1

expression

inhibited at 100-

300 µM

[1]

DU145
Human Prostate

Carcinoma
EGFR Not specified

MKN45
Human Gastric

Cancer
EGFR Not specified

N87
Human Gastric

Cancer

EGFR, HER2/c-

erbB-2
Not specified

Note: IC50 values for cell growth inhibition are not consistently reported in the literature for all

cell lines. The provided values relate to specific biochemical or cellular effects. Further

experimental validation is recommended to determine the precise growth-inhibitory IC50 for

each cell line.
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Signaling Pathway Affected by PD 116152
(Tyrphostin AG-18)
The primary signaling pathway inhibited by Tyrphostin AG-18 is the EGFR signaling cascade. A

simplified representation of this pathway is provided below.
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EGFR Signaling Pathway Inhibition by PD 116152.
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Experimental Protocols
General Cell Culture Protocols
Detailed cell culture protocols for sensitive cell lines are provided below. It is crucial to maintain

aseptic techniques throughout all procedures.

A431 (Human Epidermoid Carcinoma)

Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 4.5 g/L

Glucose, 1.0 mM Sodium Pyruvate, and 4 mM L-Glutamine.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Subculture: When cells reach 70-80% confluency, detach using Accutase or a 0.25%

Trypsin-EDTA solution. Seed at a density of 1 x 10^4 cells/cm². The population doubling time

is approximately 80-100 hours.

GH3 (Rat Pituitary Tumor)

Growth Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine

serum.[2]

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3]

Subculture: These cells are loosely adherent. Collect both floating and adherent cells.

Detach adherent cells with 0.25% Trypsin-EDTA. Split sub-confluent cultures 1:2 to 1:4.[4][5]

A549 (Human Lung Carcinoma)

Growth Medium: F-12K Nutrient Mixture supplemented with 10% FBS.[6]

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7][8]

Subculture: At 70-90% confluency, detach cells using 0.25% Trypsin-EDTA.[9] Split cultures

at a ratio of 1:4 to 1:9.[7] The doubling time is approximately 22 hours.[7]

DU145 (Human Prostate Carcinoma)
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Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 2 mM L-

Glutamine, and 1 mM Sodium Pyruvate.[10]

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[11]

Subculture: When cells are 70-80% confluent, detach with Accutase or 0.25% Trypsin-EDTA.

[11] Seed at 2 x 10^4 cells/cm².[11] The population doubling time is 30-40 hours.[11]

MKN45 (Human Gastric Cancer)

Growth Medium: RPMI-1640 with 10% FBS.[12]

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[12]

Subculture: These cells have semi-adherent and suspension populations. Collect floating

cells by centrifugation. Detach adherent cells with Trypsin-EDTA. Passage at a ratio of 1:3 to

1:4 every 2-3 days.[13]

NCI-N87 (Human Gastric Cancer)

Growth Medium: RPMI-1640 medium with 10% FBS.[14]

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[15]

Subculture: Rinse with PBS and detach cells using 0.25% Trypsin-EDTA.

Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Tyrphostin AG-18 on cell viability.
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Workflow for MTT Cell Viability Assay.
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Materials:

Cells of interest

Complete culture medium

96-well flat-bottom plates

Tyrphostin AG-18 (PD 116152)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Phosphate-Buffered Saline (PBS)

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells.

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well in 100 µL of medium).

Include wells with medium only for background control.

Incubate the plate for 24 hours to allow cells to attach.[16]

Drug Treatment:

Prepare serial dilutions of Tyrphostin AG-18 in complete culture medium. A common

starting concentration is 100 µM, with 2-fold dilutions.

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle

control (medium with the same concentration of DMSO used to dissolve the drug).
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Incubate the plate for 48 to 72 hours.[17]

MTT Addition and Incubation:

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final

concentration of 0.5 mg/mL).[18]

Incubate the plate for 4 hours at 37°C, protected from light.[18] During this time, viable

cells will convert the yellow MTT to purple formazan crystals.

Solubilization of Formazan:

Carefully remove the medium containing MTT.

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[19]

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of

630 nm can be used to reduce background noise.

Data Analysis:

Subtract the absorbance of the medium-only blank from all readings.

Calculate the percentage of cell viability for each drug concentration relative to the vehicle

control.

Plot the percentage of viability against the drug concentration (log scale) and determine

the IC50 value using non-linear regression analysis.

Conclusion
PD 116152 (Tyrphostin AG-18) is a potent inhibitor of EGFR and PDGFR signaling,

demonstrating efficacy in various cancer cell lines. The provided protocols offer a framework for

researchers to investigate the effects of this compound on cell viability and to further explore its
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therapeutic potential. Careful adherence to these methodologies will ensure reproducible and

reliable results in the study of this and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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